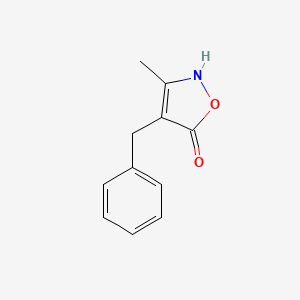

4-Benzyl-3-methylisoxazol-5(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzyl-3-methylisoxazol-5(2H)-one is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by a benzyl group attached to the fourth position and a methyl group at the third position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-methylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl bromide with 3-methylisoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Multicomponent Condensation Reactions

The compound participates in three-component reactions with substituted benzaldehydes and nucleophiles to form benzylidene derivatives. A green chemistry approach using fruit juice catalysts achieves high efficiency under mild conditions :

Reaction Scheme

-

Reactants : 4-Benzyl-3-methylisoxazol-5(2H)-one + substituted benzaldehyde + ethyl acetoacetate

-

Catalyst : Cocos nucifera (coconut) juice (10 mL)

-

Conditions : Stirring at room temperature for 2–4 hrs

| Product (Derivative) | Substituent on Benzaldehyde | Yield (%) | Key Spectral Data (IR, ¹H NMR) |

|---|---|---|---|

| 4c | 4-methoxy | 92 | IR: 1729 cm⁻¹ (C=O), 1619 cm⁻¹ (C=C); NMR: δ 3.89 (OCH₃), 7.74 (=CH) |

| 4e | 2-hydroxy | 88 | IR: 1725 cm⁻¹ (C=O), 1591 cm⁻¹ (C=N); NMR: δ 10.85 (OH), 8.20 (=CH) |

| 4f | 4-bromo | 85 | IR: 1722 cm⁻¹ (C=O); NMR: δ 7.37 (=CH), 7.59–8.22 (aryl) |

This method eliminates toxic solvents and reduces reaction times compared to traditional acid/base catalysis .

Catalytic Hydrogenation

The isoxazole ring undergoes selective hydrogenation over Pd/C catalysts to produce β-amino ketones, which are valuable intermediates in alkaloid synthesis. Typical conditions include:

-

Pressure : 3 atm H₂

-

Solvent : Ethanol

-

Temperature : 50°C

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key activities include:

- Antimicrobial Properties : Research indicates that derivatives of 4-benzyl-3-methylisoxazol-5(2H)-one have shown effectiveness against various microbial strains, suggesting potential as antimicrobial agents in pharmaceuticals.

- Anticancer Activity : Studies have explored the compound's derivatives for their ability to inhibit cancer cell proliferation. For example, certain derivatives demonstrated significant cytotoxic effects on human cancer cell lines, indicating potential for development as anticancer drugs.

Medicinal Chemistry

This compound serves as a pharmacophore in drug design, particularly targeting specific enzymes or receptors involved in disease pathways. The compound's derivatives are being investigated for their potential therapeutic effects against diseases such as cancer and bacterial infections.

Biochemical Studies

The compound is utilized in binding affinity studies with biological targets to determine its efficacy and safety profiles in drug development. These studies are crucial for understanding how the compound interacts with various biological systems.

Data Table: Summary of Biological Activities

| Activity | Target | Effectiveness | References |

|---|---|---|---|

| Antimicrobial | Various microbial strains | Significant inhibition | |

| Anticancer | Human cancer cell lines | Cytotoxic effects observed | |

| Binding affinity | Specific enzymes/receptors | Efficacy determined |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives revealed that certain compounds exhibited potent activity against resistant strains of bacteria. The results indicated that modifications to the isoxazole ring could enhance antimicrobial efficacy.

Case Study 2: Anticancer Potential

In another investigation, derivatives of the compound were tested against various cancer cell lines, including breast and lung cancer. The findings demonstrated that specific substitutions on the benzyl group significantly increased cytotoxicity, suggesting a pathway for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-Methylisoxazole: Lacks the benzyl group at the fourth position, resulting in different chemical and biological properties.

4-Benzylisoxazole: Similar structure but without the methyl group at the third position.

5-Methylisoxazole: The methyl group is at the fifth position instead of the third, leading to different reactivity and applications.

Uniqueness: 4-Benzyl-3-methylisoxazol-5(2H)-one is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for a broader range of applications and makes it a valuable compound for research and industrial purposes.

Biological Activity

4-Benzyl-3-methylisoxazol-5(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which is known for contributing to various biological activities. The compound has the following chemical formula:

- Molecular Formula : C11H9N1O2

- Molecular Weight : 189.19 g/mol

The structure consists of a benzyl group attached to the isoxazole ring, enhancing its lipophilicity and potentially its ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against a variety of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Table 1: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that the compound induces apoptosis in cancer cells, likely through the activation of caspase pathways. This property makes it a candidate for further development as an anticancer agent.

Case Study: Induction of Apoptosis

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Increased caspase-3 activity : Indicative of apoptosis.

- Cell cycle arrest at G2/M phase : Suggesting interference with cell division.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially including:

- Enzymes involved in metabolic pathways : Such as kinases and phosphatases.

- Receptors associated with cell signaling : Leading to altered cellular responses.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including cyclization methods involving hydrazones or nitriles. Derivatives of this compound are also being studied for enhanced biological activity and specificity.

Table 2: Synthetic Methods Overview

| Method | Description |

|---|---|

| Cyclization of Hydrazones | Involves reaction with aldehydes and hydrazines. |

| Nitrile Cyclization | Utilizes nitriles as starting materials for isoxazole formation. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Benzyl-3-methylisoxazol-5(2H)-one, and how is reaction progress monitored?

The compound is synthesized via cyclocondensation of hydroxylamine hydrochloride with ethyl acetoacetate to form an oxime intermediate, followed by cyclization and subsequent benzylidene incorporation. Reaction progress is monitored using TLC (e.g., silica gel plates, ethyl acetate/hexane eluent). Reflux conditions (e.g., 1 hour in ethanol) and stoichiometric ratios (1:1 for aldehyde and intermediate) are critical for yield optimization .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, resolving stereochemistry and bond lengths (e.g., mean C–C bond length: 0.002 Å). Complementary techniques include 1H/13C-NMR for substituent analysis and IR spectroscopy for carbonyl (C=O) and isoxazole ring validation .

Q. How do solvent polarity and temperature influence the cyclization efficiency of isoxazolone intermediates?

Polar protic solvents (e.g., ethanol) enhance cyclization by stabilizing transition states via hydrogen bonding. Elevated temperatures (reflux conditions) accelerate kinetics but may promote side reactions; optimal yields are achieved at 80–90°C for 1–2 hours .

Advanced Research Questions

Q. What mechanistic insights explain the base-induced rearrangement of 3-arylaminoisoxazol-5(2H)-ones to benzoxazole derivatives?

Under basic conditions (e.g., Et3N), the isoxazolone ring undergoes nucleophilic attack at the carbonyl, leading to ring opening and re-cyclization via aryl migration. Steric and electronic effects of substituents (e.g., 4-methylphenyl) dictate regioselectivity, with electron-donating groups favoring benzoxazole formation .

Q. How do substituents on the benzylidene moiety affect the photophysical properties of this compound?

Electron-withdrawing groups (e.g., nitro) redshift UV-Vis absorption via extended conjugation, while bulky substituents (e.g., tert-butyl) reduce aggregation-induced quenching. Computational studies (DFT) correlate HOMO-LUMO gaps with experimental λmax values .

Q. What strategies resolve contradictions in spectroscopic data for stereoisomeric isoxazolone derivatives?

Enantiomeric pairs are distinguished via chiral HPLC (e.g., Chiralpak® columns) and optical rotation measurements. For diastereomers, NOESY NMR identifies spatial proximity of substituents, while SC-XRD unambiguously assigns configurations .

Q. Why do certain synthetic protocols yield low quantities of this compound, and how can this be mitigated?

Competing side reactions (e.g., over-oxidation or dimerization) reduce yields. Optimization includes:

- Strict anhydrous conditions to prevent hydrolysis.

- Catalytic additives (e.g., Na2SO4) to absorb byproduct water.

- Gradual reagent addition to minimize exothermic side pathways .

Q. Methodological Considerations

Q. How are reaction intermediates purified during multi-step syntheses of isoxazolone derivatives?

Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates intermediates. Recrystallization (ethanol/water) improves purity for crystalline derivatives, while centrifugal partition chromatography (CPC) is used for sensitive compounds .

Q. What safety protocols are essential when handling chloromethyl intermediates in isoxazolone synthesis?

Chloromethyl derivatives (e.g., 3-(chloromethyl)-isoxazolones) require PPE (gloves, goggles), fume hood use, and inert atmosphere (N2/Ar) during reactions. Quenching with aqueous Na2S2O3 neutralizes residual electrophilic chlorides .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculates electrophilicity indices at the C4 position, identifying susceptibility to nucleophiles (e.g., amines). Solvent effects are modeled via PCM (Polarizable Continuum Model), aligning with experimental kinetic data .

Properties

CAS No. |

87927-86-4 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-benzyl-3-methyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C11H11NO2/c1-8-10(11(13)14-12-8)7-9-5-3-2-4-6-9/h2-6,12H,7H2,1H3 |

InChI Key |

NHJPSSRHCQBKKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)ON1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.